molecular formula C13H10N2O4 B099494 2-(3-nitroanilino)benzoic acid CAS No. 27693-70-5

2-(3-nitroanilino)benzoic acid

Cat. No.: B099494
CAS No.: 27693-70-5
M. Wt: 258.23 g/mol
InChI Key: NBJRFLIUYUFOIR-UHFFFAOYSA-N
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Description

2-(3-nitroanilino)benzoic acid is an organic compound with the molecular formula C13H10N2O4 It is a derivative of anthranilic acid, where the amino group is substituted with a meta-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthranilic acid, N-(m-nitrophenyl)- typically involves the reaction of anthranilic acid with meta-nitrophenyl derivatives. One common method is the nucleophilic substitution reaction where anthranilic acid reacts with meta-nitrophenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: 2-(3-nitroanilino)benzoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group in the meta-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated anthranilic acid derivatives.

Scientific Research Applications

2-(3-nitroanilino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of anthranilic acid, N-(m-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

    Anthranilic Acid: The parent compound, which lacks the nitrophenyl substitution.

    Mefenamic Acid: A derivative of anthranilic acid with anti-inflammatory properties.

    Furosemide: A diuretic that is also an anthranilic acid derivative.

Uniqueness: 2-(3-nitroanilino)benzoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

27693-70-5

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-(3-nitroanilino)benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)11-6-1-2-7-12(11)14-9-4-3-5-10(8-9)15(18)19/h1-8,14H,(H,16,17)

InChI Key

NBJRFLIUYUFOIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-]

27693-70-5

Pictograms

Irritant

Origin of Product

United States

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